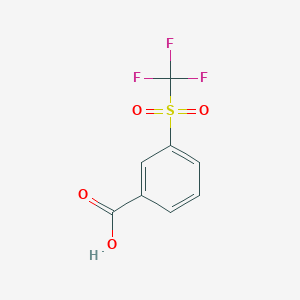

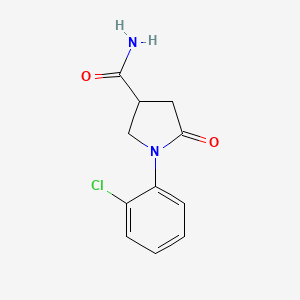

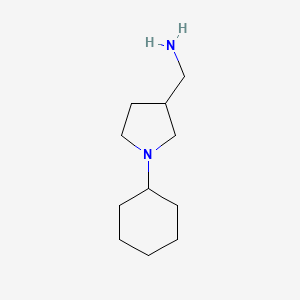

![molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9](/img/structure/B1356382.png)

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline (CMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been studied extensively in the laboratory setting and has been found to have a number of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Processes : Studies demonstrate various synthesis processes for chloro derivatives of aniline, highlighting their efficient production and potential for industrial scale-up. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline showed a high yield and minimal environmental impact (Wen Zi-qiang, 2007).

- Characterization Techniques : The characterization of these compounds often involves techniques like NMR, IR spectroscopy, and elemental analyses, providing detailed insights into their molecular structures (A. Osowole, 2011).

Applications in Material Science

- Adsorption Properties : Research on chloro derivatives of aniline, such as their use in adsorbents like halloysite, suggests potential applications in environmental remediation, particularly in wastewater treatment (P. Słomkiewicz et al., 2017).

- Electrochromic Materials : Studies on donor–acceptor systems incorporating aniline derivatives indicate potential applications in electrochromic devices, particularly in the near-infrared region, offering opportunities for advanced optical technologies (Shuai Li et al., 2017).

Chemical Reactions and Interactions

- Oxidation Reactions : Investigations into the redox reactions of anilines with manganese dioxide provide insights into their transformation pathways in environmental contexts, relevant to both natural and engineered systems (S. Laha, R. Luthy, 1990).

- Complexation Studies : Analysis of the complexation behaviors of aniline derivatives offers valuable information for understanding molecular interactions in various chemical processes (T. Zeegers-Huyskens, 1967).

Potential in Pharmaceutical and Agricultural Fields

- Antimicrobial Agents : Some studies have explored the antimicrobial properties of aniline derivatives, indicating their potential as pharmaceutical agents (Shriram H. Bairagi et al., 2009).

- Insecticide Production : The role of aniline derivatives in the synthesis of insecticides like Novaluron suggests their significance in agricultural applications (Wen Zi-qiang, 2008).

Propiedades

IUPAC Name |

3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIRYFFCEJAVNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524817 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

CAS RN |

87120-24-9 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

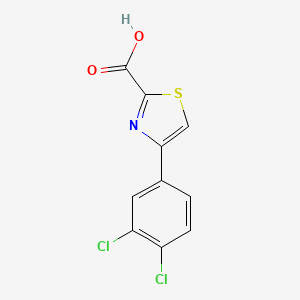

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)